REACTION_SMILES
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[CH3:28][CH2:29][OH:30].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][cH:7][c:8]2[c:9]1[n:10][c:11](-[c:13]1[cH:14][cH:15][c:16]([CH3:19])[cH:17][cH:18]1)[o:12]2.[Na+:27].[O-:23][C:24]([OH:25])=[O:26].[Sn:20]([Cl:21])[Cl:22]>>[NH2:1][c:4]1[cH:5][cH:6][cH:7][c:8]2[c:9]1[n:10][c:11](-[c:13]1[cH:14][cH:15][c:16]([CH3:19])[cH:17][cH:18]1)[o:12]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Cc1ccc(-c2nc3c([N+](=O)[O-])cccc3o2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1ccc(-c2nc3c([N+](=O)[O-])cccc3o2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Type
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product
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Smiles
|
Cc1ccc(-c2nc3c(N)cccc3o2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |